Glycyl-DL-phenylalanine

Description

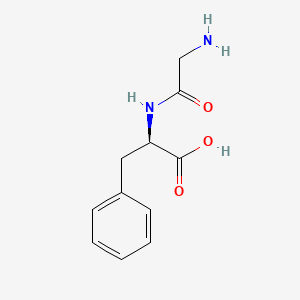

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCLFWXMTIKCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Phenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-66-4, 34258-14-5, 3321-03-7 | |

| Record name | Glycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycyl-DL-phenylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Phenylalanine, N-glycyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-glycyl-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Glycyl-DL-phenylalanine (CAS 721-66-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine, with the CAS number 721-66-4, is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. This whitepaper provides a comprehensive technical overview of its chemical and physical properties, spectroscopic data, and methods for its synthesis and analysis. Furthermore, it delves into the biological significance of this dipeptide, including its intestinal absorption, potential role in muscle protein synthesis, and its relevance in the context of drug design and development. This guide is intended to be a valuable resource for researchers and professionals working with peptides and amino acid derivatives.

Chemical and Physical Properties

Glycyl-DL-phenylalanine is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 721-66-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 273-275 °C (decomposes) | |

| Boiling Point | 492.2 °C at 760 mmHg (predicted) | |

| Density | 1.259 g/cm³ (predicted) | |

| Solubility | Slightly soluble in water and DMSO. | |

| pKa | 3.28 ± 0.10 (predicted) | |

| LogP | -2.29 (extrapolated) | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Glycyl-DL-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals include those for the glycine alpha-hydrogens, the phenylalanine alpha- and beta-hydrogens, and the aromatic protons of the phenyl group.[2]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the dipeptide. Expected signals correspond to the carbonyl carbons of the peptide bond and the carboxylic acid, the alpha-carbons of both amino acid residues, the beta-carbon of phenylalanine, and the aromatic carbons.[3]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of Glycyl-DL-phenylalanine is as follows:

-

Sample Preparation: Dissolve a few milligrams of Glycyl-DL-phenylalanine in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -NH and -OH).[4]

-

Instrument: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY and HSQC can be employed to establish connectivity between protons and carbons.[5]

-

Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS) or the residual solvent peak.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Glycyl-DL-phenylalanine, the expected [M+H]⁺ ion would be at m/z 223.1077. Fragmentation would likely occur at the peptide bond, yielding characteristic ions for the glycine and phenylalanine residues.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present, including:

-

N-H stretching of the amine and amide groups.

-

C=O stretching of the carboxylic acid and the amide (peptide) bond.

-

Aromatic C-H and C=C stretching of the phenyl ring.

Synthesis and Purification

The synthesis of Glycyl-DL-phenylalanine can be achieved through standard peptide coupling methods, either in solution-phase or on a solid support.

Experimental Protocol: Solution-Phase Peptide Synthesis

A representative workflow for the solution-phase synthesis is outlined below.

Caption: General workflow for the solution-phase synthesis of Glycyl-DL-phenylalanine.

Detailed Methodologies:

-

Protection: The amino group of glycine is protected to prevent self-coupling. Common protecting groups include tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).

-

Activation: The carboxylic acid of the N-protected glycine is activated to make it more reactive towards the amino group of phenylalanine. This can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS).

-

Coupling: The activated glycine derivative is then reacted with DL-phenylalanine in a suitable solvent. The amino group of phenylalanine attacks the activated carboxyl group, forming the peptide bond.

-

Deprotection: The protecting group on the N-terminus of the newly formed dipeptide is removed. For a Boc group, this is typically done with an acid like trifluoroacetic acid (TFA). For an Fmoc group, a base like piperidine (B6355638) is used.

-

Purification: The crude product is purified to remove unreacted starting materials and byproducts. Recrystallization is a common method for purifying solid dipeptides.[6] The purity of the final product can be assessed by techniques like HPLC and NMR.

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude Glycyl-DL-phenylalanine in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., water or an ethanol/water mixture).

-

Cooling: Slowly cool the solution to allow for the formation of crystals. Seeding with a small crystal of the pure compound can facilitate crystallization.

-

Filtration: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis and quantification of Glycyl-DL-phenylalanine.

Experimental Protocol: HPLC Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. GLYCYL-DL-PHENYLALANINE(721-66-4) 1H NMR spectrum [chemicalbook.com]

- 3. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

Glycyl-DL-phenylalanine molecular structure and weight

An In-depth Technical Guide to Glycyl-DL-phenylalanine

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of Glycyl-DL-phenylalanine, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

Glycyl-DL-phenylalanine (Gly-DL-Phe) is a dipeptide composed of the amino acid glycine (B1666218) linked to a racemic mixture of D- and L-phenylalanine via a peptide bond.[1] The presence of the "DL" designation indicates that both stereoisomers of phenylalanine are present.[1] The molecular structure consists of a glycine residue, a peptide linkage, and a phenylalanine residue with its characteristic benzyl (B1604629) side chain. The IUPAC name for this compound is 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid.[2]

The crystal structure of Glycyl-DL-phenylalanine has been determined to be orthorhombic.[3] In the crystalline state, the molecules are organized with the non-polar phenyl groups clustered together and are stabilized by a network of intermolecular hydrogen bonds.[3]

| Identifier | Value |

| IUPAC Name | 2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid[2] |

| Molecular Formula | C₁₁H₁₄N₂O₃[1][2][4][5] |

| Molecular Weight | 222.24 g/mol [1][2][4][5][6][7] |

| CAS Number | 721-66-4[1][2][4][5] |

| Synonyms | H-Gly-DL-Phe-OH, Gly-DL-Phe, Glycylphenylalanine[1][2][5] |

Physicochemical Properties

The physical and chemical properties of Glycyl-DL-phenylalanine are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white solid | MedChemExpress[6] |

| Melting Point | 273-275 °C (with decomposition) | LookChem[1] |

| Boiling Point | 492.2 °C at 760 mmHg | LookChem[1] |

| Density | 1.259 g/cm³ | LookChem[1] |

| Solubility | Slightly soluble in DMSO (heated) and Water (sonicated) | LookChem[1] |

| Storage Temperature | -20°C | LookChem[1] |

Experimental Protocols

General Solution-Phase Peptide Synthesis of Glycyl-DL-phenylalanine

This protocol describes a representative method for the synthesis of Glycyl-DL-phenylalanine via a solution-phase peptide coupling reaction. This method involves the formation of a peptide bond between protected glycine and phenylalanine residues, followed by deprotection.

Materials:

-

N-terminally protected Glycine (e.g., Boc-Gly-OH)

-

C-terminally protected DL-phenylalanine (e.g., H-DL-Phe-OMe·HCl)

-

Coupling agent (e.g., DCC, HATU)

-

Coupling additive (e.g., HOBt, NHS)

-

Base (e.g., DIPEA, TEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA for Boc group, LiOH for methyl ester)

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, 1 M HCl, brine)

Procedure:

-

Activation of Protected Glycine: Dissolve Boc-Gly-OH (1 equivalent), a coupling agent like DCC (1.1 equivalents), and an additive such as NHS (1.2 equivalents) in an anhydrous solvent like DCM. Stir the mixture at 0°C for 30 minutes, then at room temperature for 2-4 hours. A precipitate of dicyclohexylurea (DCU) will form.[8]

-

Coupling Reaction: In a separate flask, dissolve H-DL-Phe-OMe·HCl (1 equivalent) in DMF and neutralize with a base like DIPEA (2.5 equivalents). Filter the activated glycine solution to remove the DCU and add the filtrate to the phenylalanine solution. Allow the reaction to stir at room temperature for 12-24 hours.[8]

-

Work-up: Filter any newly formed precipitate. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Gly-DL-Phe-OMe.[8]

-

Deprotection:

-

Ester Hydrolysis (Saponification): Dissolve the protected dipeptide in a mixture of methanol (B129727) and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.[8]

-

Amine Deprotection: After saponification and work-up (acidification and extraction), the resulting Boc-Gly-DL-Phe-OH is treated with a reagent like trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.[8]

-

-

Purification: The crude Glycyl-DL-phenylalanine can be purified by recrystallization from a suitable solvent system or by preparative HPLC.[8]

Characterization

The identity and purity of the synthesized Glycyl-DL-phenylalanine can be confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight. MS/MS analysis can provide fragmentation patterns characteristic of the dipeptide structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Significance

Glycyl-DL-phenylalanine is a dipeptide and a derivative of the essential amino acid phenylalanine.[6][9] Phenylalanine is a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine (B1671497) (the catecholamines).[9][10] The "DL" form of phenylalanine (DLPA) has been investigated for its potential analgesic and antidepressant properties.[10] This activity may be related to the D-phenylalanine component inhibiting the enzymatic degradation of enkephalins, which are endogenous opioid peptides.[10]

Visualization of Synthesis

The following diagram illustrates the general workflow for the chemical synthesis of Glycyl-DL-phenylalanine.

Caption: Chemical synthesis workflow for Glycyl-DL-phenylalanine.

References

- 1. Cas 721-66-4,GLYCYL-DL-PHENYLALANINE | lookchem [lookchem.com]

- 2. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. GLYCYL-DL-PHENYLALANINE | 721-66-4 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 10. Phenylalanine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Glycyl-DL-phenylalanine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Glycyl-DL-phenylalanine, a dipeptide of significant interest in various research and development applications. The document details established methodologies for both chemical and enzymatic synthesis, presenting structured data and detailed experimental protocols. Furthermore, it includes visualizations of the synthetic workflows to facilitate a clear understanding of the processes involved.

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine. Its synthesis is a fundamental process in peptide chemistry, often serving as a model system for the development and optimization of peptide coupling and enzymatic synthesis techniques. This guide explores the core methodologies for preparing this dipeptide for research purposes, focusing on providing practical, actionable information for laboratory professionals.

Chemical Synthesis of Glycyl-DL-phenylalanine

The chemical synthesis of Glycyl-DL-phenylalanine is typically achieved through a solution-phase peptide coupling reaction. This method involves the formation of an amide (peptide) bond between a protected glycine derivative and a protected DL-phenylalanine derivative. The use of protecting groups is crucial to prevent unwanted side reactions and ensure the specific formation of the desired peptide bond.

A widely used and effective method for peptide bond formation is the carbodiimide (B86325) method, often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization.

General Workflow for Chemical Synthesis

The solution-phase synthesis of Glycyl-DL-phenylalanine can be summarized in the following key steps:

-

Protection: The amino group of glycine and the carboxyl group of DL-phenylalanine are protected to prevent them from participating in unwanted reactions.

-

Activation: The carboxyl group of the protected glycine is activated to facilitate nucleophilic attack by the amino group of the protected DL-phenylalanine.

-

Coupling: The activated glycine derivative is reacted with the protected DL-phenylalanine to form the protected dipeptide.

-

Deprotection: The protecting groups are removed from the dipeptide to yield the final Glycyl-DL-phenylalanine product.

-

Purification: The final product is purified to remove any unreacted starting materials, byproducts, and other impurities.

Workflow for the chemical synthesis of Glycyl-DL-phenylalanine.

Experimental Protocol: Solution-Phase Synthesis using DCC/HOBt

This protocol describes a representative solution-phase synthesis of Glycyl-DL-phenylalanine using N-benzyloxycarbonyl (Cbz) as the N-terminal protecting group for glycine and a methyl ester (OMe) as the C-terminal protecting group for DL-phenylalanine. Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are used as the coupling and activating agents, respectively.

Materials:

-

N-Cbz-glycine

-

DL-phenylalanine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

Procedure:

-

Coupling Reaction: a. In a round-bottom flask, dissolve N-Cbz-glycine (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF. b. In a separate flask, suspend DL-phenylalanine methyl ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1.1 equivalents) to neutralize the salt. Stir for 15-20 minutes. c. Cool the N-Cbz-glycine/HOBt solution to 0°C in an ice bath. d. Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled N-Cbz-glycine/HOBt solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. e. Stir the activation mixture at 0°C for 30 minutes. f. Add the neutralized DL-phenylalanine methyl ester solution to the activation mixture. g. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification of Protected Dipeptide: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Cbz-Gly-DL-Phe-OMe. d. The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

-

Deprotection: a. C-terminal deprotection (Saponification): Dissolve the protected dipeptide in a mixture of THF and water. Add LiOH or NaOH (1.2 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC. Acidify the mixture with 1 M HCl to pH 2-3 and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate to yield Cbz-Gly-DL-Phe-OH. b. N-terminal deprotection (Hydrogenolysis): Dissolve the C-terminally deprotected dipeptide in methanol. Add 10% Pd/C catalyst (catalytic amount). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Glycyl-DL-phenylalanine.

Quantitative Data

The yield and purity of chemically synthesized Glycyl-DL-phenylalanine can vary depending on the specific reagents, reaction conditions, and purification methods employed. The following table provides representative data based on typical outcomes for solution-phase peptide synthesis.

| Parameter | Typical Value | Method of Determination |

| Crude Yield | 70-90% | Gravimetric analysis |

| Purity (after purification) | >95% | High-Performance Liquid Chromatography (HPLC) |

| Racemization | <5% | Chiral HPLC or NMR analysis of derivatives |

Enzymatic Synthesis of Glycyl-DL-phenylalanine

Enzymatic peptide synthesis offers several advantages over chemical methods, including mild reaction conditions, high stereoselectivity (though not relevant for the DL-phenylalanine in this case), and the avoidance of toxic reagents and protecting groups. Proteases such as papain and thermolysin are commonly used to catalyze the formation of peptide bonds.

General Workflow for Enzymatic Synthesis

The enzymatic synthesis of Glycyl-DL-phenylalanine generally follows a simpler workflow compared to its chemical counterpart:

-

Substrate Preparation: The N-protected glycine derivative (acyl donor) and the DL-phenylalanine derivative (nucleophile) are prepared in a suitable buffer system.

-

Enzymatic Reaction: The protease is added to the substrate mixture, and the reaction is incubated under controlled temperature and pH.

-

Product Isolation and Purification: The dipeptide product is isolated from the reaction mixture and purified.

Workflow for the enzymatic synthesis of Glycyl-DL-phenylalanine.

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol describes a representative enzymatic synthesis using papain in an aqueous-organic biphasic system to favor synthesis over hydrolysis.

Materials:

-

N-Cbz-glycine ethyl ester (Z-Gly-OEt)

-

DL-phenylalanine

-

Papain (crude or purified)

-

Citrate-phosphate buffer (e.g., 0.2 M, pH 6-7)

-

Ethyl acetate (EtOAc)

-

L-cysteine (as an activator for papain)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: a. Prepare a biphasic system consisting of an aqueous buffer phase and an organic phase (e.g., ethyl acetate) in a suitable ratio (e.g., 1:1 v/v). b. Dissolve DL-phenylalanine in the aqueous buffer. c. Dissolve Z-Gly-OEt in the organic phase. d. Combine the two phases in a reaction vessel.

-

Enzymatic Reaction: a. Prepare a solution of papain in the same buffer, activated with a small amount of L-cysteine. b. Add the activated papain solution to the biphasic reaction mixture. c. Stir the mixture vigorously at a controlled temperature (e.g., 37°C) for several hours to days. The product, being more hydrophobic, will preferentially partition into the organic phase, thus shifting the equilibrium towards synthesis. d. Monitor the reaction progress by taking samples from the organic phase and analyzing by TLC or HPLC.

-

Product Isolation and Deprotection: a. Once the reaction reaches equilibrium or completion, separate the organic phase. b. Wash the organic phase with an acidic solution to remove any unreacted DL-phenylalanine and then with a basic solution to remove any unreacted Z-Gly-OH (from hydrolysis of the ester). c. Dry the organic phase over anhydrous Na₂SO₄ and concentrate to yield crude Z-Gly-DL-Phe. d. Deprotect the N-terminus by hydrogenolysis as described in the chemical synthesis protocol (Section 2.2, step 3b).

-

Purification: a. Purify the final Glycyl-DL-phenylalanine product by a suitable method such as preparative HPLC or crystallization.

Quantitative Data

Enzymatic synthesis yields can be highly variable depending on the enzyme, substrates, and reaction conditions. The following table provides illustrative data.

| Parameter | Typical Value | Method of Determination |

| Conversion Yield | 40-80% | HPLC analysis of the reaction mixture |

| Isolated Yield | 30-70% | Gravimetric analysis after purification |

| Purity (after purification) | >98% | High-Performance Liquid Chromatography (HPLC) |

Characterization of Glycyl-DL-phenylalanine

The final synthesized product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the dipeptide.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dipeptide.

Conclusion

Both chemical and enzymatic methods provide viable routes for the synthesis of Glycyl-DL-phenylalanine for research applications. The choice of method depends on factors such as the desired scale of synthesis, available equipment, and considerations regarding the use of hazardous reagents and protecting groups. Chemical synthesis, particularly using the DCC/HOBt method, is a well-established and versatile approach. Enzymatic synthesis, on the other hand, offers a "greener" alternative with the potential for high purity under mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and purify Glycyl-DL-phenylalanine in the laboratory.

Solubility Profile of Glycyl-DL-phenylalanine in Water and Dimethyl Sulfoxide (DMSO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of the dipeptide Glycyl-DL-phenylalanine in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Understanding the solubility of peptides is a critical first step in a wide range of research applications, from biochemical assays to drug formulation and development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical and biological pathways through visualization.

Quantitative Solubility Data

Table 1: Solubility of Glycyl-DL-phenylalanine

| Solvent | Reported Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 11.11 mg/mL (49.99 mM) | Requires ultrasonication, warming, adjusting pH to 3 with HCl, and heating to 60°C.[1] |

| Water | Slightly Soluble | Sonication may be required. |

Table 2: Comparative Solubility Data

| Compound | Solvent | Solubility | Temperature |

| Glycyl-L-phenylalanine | Water | 20 mg/mL (89.99 mM) | Requires ultrasonication, warming, and heating to 60°C. |

| DL-Phenylalanine | Water | 14.11 g/L | 25°C |

Note: The solubility of peptides is highly dependent on factors such as pH, temperature, and the presence of co-solvents. The data presented reflects reported values under the specified conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols describe standard methods for determining the thermodynamic solubility of a dipeptide like Glycyl-DL-phenylalanine.

Saturation Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium (thermodynamic) solubility.[2][3][4]

Objective: To determine the saturation concentration of Glycyl-DL-phenylalanine in a given solvent at a controlled temperature.

Materials:

-

Glycyl-DL-phenylalanine (solid)

-

Solvent of interest (e.g., deionized water, DMSO)

-

Thermostatic shaker or incubator with orbital agitation

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid Glycyl-DL-phenylalanine to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be filtered through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of Glycyl-DL-phenylalanine in the same solvent.

-

Analyze the standard solutions and the saturated supernatant sample using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the dipeptide in the saturated solution.

-

The determined concentration represents the thermodynamic solubility of Glycyl-DL-phenylalanine in that solvent at the specified temperature.

-

Gravimetric Method

Procedure:

-

Follow steps 1-3 of the Saturation Shake-Flask Method.

-

Sample Collection and Weighing: Carefully withdraw a precise volume of the clear supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the peptide) until a constant weight is achieved.

-

Calculation: The solubility is calculated from the mass of the dried solute and the volume of the supernatant taken.

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining the solubility of Glycyl-DL-phenylalanine.

Metabolic Pathway of Phenylalanine

Glycyl-DL-phenylalanine is hydrolyzed in vivo into its constituent amino acids, glycine (B1666218) and phenylalanine. L-phenylalanine is an essential amino acid and a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[5][6][7] The following diagram outlines this key metabolic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. researchgate.net [researchgate.net]

- 5. Phenylalanine - Wikipedia [en.wikipedia.org]

- 6. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

Stability of Glycyl-DL-phenylalanine at Various pH Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the dipeptide Glycyl-DL-phenylalanine (Gly-DL-Phe) under different pH conditions. While specific quantitative kinetic data for Gly-DL-Phe is not extensively available in public literature, this document synthesizes established principles of peptide degradation, outlines detailed experimental protocols for stability assessment, and presents the expected degradation pathways. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to design and execute stability studies for this and similar dipeptides.

Introduction to Dipeptide Stability

The stability of peptides is a critical parameter in the development of peptide-based therapeutics and research tools. Degradation of the peptide bond can lead to loss of biological activity and the formation of impurities. The primary mechanism of non-enzymatic degradation for simple dipeptides like Glycyl-DL-phenylalanine in aqueous solutions is the hydrolysis of the amide bond. This reaction is highly dependent on the pH of the solution, with both acidic and basic conditions generally accelerating the degradation process.[1][2]

pH-Dependent Degradation Kinetics

The rate of hydrolysis of the peptide bond in Glycyl-DL-phenylalanine is expected to follow a U-shaped curve with respect to pH, exhibiting maximum stability in the neutral pH range and accelerated degradation under both acidic and alkaline conditions.

Data Presentation

Due to the lack of specific published kinetic data for Glycyl-DL-phenylalanine, the following table illustrates the expected relative stability at different pH values based on general principles of peptide hydrolysis. The half-life values are hypothetical and serve to demonstrate the trend. Actual values must be determined experimentally.

| pH Value | Condition | Expected Primary Degradation Mechanism | Expected Relative Half-life (Illustrative) |

| 1-3 | Strongly Acidic | Acid-catalyzed hydrolysis | Short |

| 4-6 | Weakly Acidic to Neutral | Minimal hydrolysis | Long |

| 7 | Neutral | Minimal hydrolysis | Longest |

| 8-10 | Weakly Alkaline | Base-catalyzed hydrolysis | Shorter |

| 11-13 | Strongly Alkaline | Base-catalyzed hydrolysis | Shortest |

Degradation Pathways

The primary degradation pathway for Glycyl-DL-phenylalanine is the hydrolysis of the peptide bond, yielding its constituent amino acids, glycine (B1666218) and DL-phenylalanine. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the peptide bond is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate subsequently collapses, leading to the cleavage of the peptide bond.[2][3]

Caption: Acid-catalyzed hydrolysis of Glycyl-DL-phenylalanine.

Base-Catalyzed Hydrolysis

In alkaline solutions, a hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate. This intermediate then breaks down, resulting in the cleavage of the peptide bond to form the carboxylate of glycine and the amino acid phenylalanine.[2]

Caption: Base-catalyzed hydrolysis of Glycyl-DL-phenylalanine.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to determine the intrinsic stability of Glycyl-DL-phenylalanine and to develop a stability-indicating analytical method.[4][5]

Materials and Reagents

-

Glycyl-DL-phenylalanine reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Phosphate (B84403) or citrate (B86180) buffer solutions for various pH values (e.g., pH 4, 7, 9)

-

High-purity water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or trifluoroacetic acid (for mobile phase)

Sample Preparation and Stress Conditions

-

Stock Solution Preparation: Prepare a stock solution of Glycyl-DL-phenylalanine in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 60°C) for a specified period. Samples should be withdrawn at various time points.

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of an appropriate concentration of NaOH (e.g., 0.1 M or 1 M). Incubate at a controlled temperature (e.g., 40°C, as base hydrolysis is often faster) for a specified period, taking samples at intervals.

-

Neutral Degradation: Mix an aliquot of the stock solution with an equal volume of a neutral buffer (e.g., phosphate buffer, pH 7). Incubate under the same conditions as the acidic and alkaline samples.

-

Sample Neutralization: Before analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.

-

Control Samples: A control sample of the dipeptide in high-purity water should be kept at a low temperature (e.g., 4°C) to serve as an undecomposed reference.

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating and quantifying Glycyl-DL-phenylalanine from its degradation products (glycine and phenylalanine).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic phenylalanine.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm or 254 nm

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent peptide from its degradation products), linearity, accuracy, precision, and robustness.

Experimental Workflow

The following diagram illustrates the general workflow for a pH-dependent stability study of Glycyl-DL-phenylalanine.

Caption: Workflow for assessing Glycyl-DL-phenylalanine stability.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the DL-Racemic Mixture of Glycyl-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the DL-racemic mixture of Glycyl-phenylalanine, a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. This document details the synthesis, resolution, physicochemical properties, and biological significance of its constituent enantiomers. It is designed to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate a deeper understanding and practical application of this compound.

Introduction

Glycyl-phenylalanine is a simple dipeptide with a molecular formula of C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol .[1][2] The presence of a chiral center in the phenylalanine residue gives rise to two enantiomers: Glycyl-L-phenylalanine and Glycyl-D-phenylalanine. The DL-racemic mixture contains equal amounts of these two enantiomers.[1] While L-amino acids are the proteinogenic building blocks in biological systems, D-amino acids and their peptide derivatives are of increasing interest in pharmacology and drug development due to their potential for increased metabolic stability and unique biological activities. Understanding the synthesis, separation, and distinct properties of each enantiomer is crucial for harnessing their therapeutic potential.

Physicochemical Properties

The physicochemical properties of the DL-racemic mixture and the individual L-enantiomer have been documented. Data for the D-enantiomer is less commonly reported but is expected to be identical to the L-enantiomer in all non-chiral aspects.

| Property | DL-Glycyl-phenylalanine | Glycyl-L-phenylalanine | Glycyl-D-phenylalanine |

| Molecular Formula | C₁₁H₁₄N₂O₃[1] | C₁₁H₁₄N₂O₃[3] | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol [1] | 222.24 g/mol [3] | 222.24 g/mol |

| Melting Point | 273-275 °C (decomposition)[1] | ~264 °C (decomposition) | Not available |

| Boiling Point | 492.2 °C at 760 mmHg (predicted)[1] | Not available | Not available |

| Density | 1.259 g/cm³ (predicted)[1] | Not available | Not available |

| Solubility | Slightly soluble in water (sonicated), slightly soluble in DMSO (heated)[1] | Not available | Not available |

| pKa | 3.28 ± 0.10 (predicted)[1] | Not available | Not available |

Synthesis of DL-Glycyl-phenylalanine

The synthesis of the DL-racemic mixture of Glycyl-phenylalanine can be achieved through several standard peptide coupling methods. Both solution-phase and solid-phase synthesis are viable options.

Solution-Phase Synthesis using N-Carboxyanhydride (NCA)

This method involves the reaction of a glycine N-carboxyanhydride (NCA) with racemic phenylalanine. The NCA approach is advantageous as it often proceeds with high yield and minimal racemization at the coupling step.

Experimental Protocol:

-

Preparation of Glycine N-Carboxyanhydride (Gly-NCA):

-

Suspend glycine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

-

Add a phosgene (B1210022) equivalent, such as triphosgene, to the suspension at a controlled temperature (e.g., 40-50 °C) under an inert atmosphere.

-

Monitor the reaction until the glycine is fully consumed and the solution becomes clear.

-

Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain pure Gly-NCA.

-

-

Coupling of Gly-NCA with DL-Phenylalanine:

-

Dissolve DL-phenylalanine in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) or a buffer at pH 9-10).

-

Cool the solution in an ice bath.

-

Slowly add a solution of Gly-NCA in a water-miscible solvent (e.g., dioxane or THF) to the DL-phenylalanine solution while maintaining the pH with the addition of base.

-

Allow the reaction to proceed to completion at low temperature.

-

Acidify the reaction mixture to precipitate the dipeptide.

-

Collect the crude DL-Glycyl-phenylalanine by filtration, wash with cold water, and dry.

-

Recrystallize from hot water or an alcohol/water mixture for purification.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a streamlined approach with simplified purification steps. The following protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Experimental Protocol:

-

Resin Preparation:

-

Swell a suitable resin (e.g., pre-loaded Fmoc-DL-Phe-Wang resin) in N,N-dimethylformamide (DMF).

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the phenylalanine residue.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-glycine using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated Fmoc-glycine solution to the deprotected resin-bound phenylalanine.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group from the glycine residue using 20% piperidine in DMF.

-

Wash the resin with DMF and then with dichloromethane (B109758) (DCM).

-

Cleave the dipeptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash.

-

Purify the crude DL-Glycyl-phenylalanine by reverse-phase HPLC.

-

Resolution of DL-Glycyl-phenylalanine

The separation of the D- and L-enantiomers of Glycyl-phenylalanine is typically achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC

-

Column: A chiral stationary phase (CSP) column is essential. A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is a suitable choice for the separation of underivatized amino acids and dipeptides.[4][5][6]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. The exact ratio will need to be optimized. A common starting point could be a gradient or isocratic elution with a mobile phase containing methanol and a volatile buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate, which is compatible with mass spectrometry.

-

Flow Rate: Typically in the range of 0.5 - 1.0 mL/min for analytical scale separations.

-

Temperature: Column temperature can influence selectivity. Starting at ambient temperature and adjusting (e.g., between 20-40 °C) can optimize the separation.

-

Detection: UV detection at a wavelength where the phenyl group of phenylalanine absorbs (e.g., 210-220 nm or around 254 nm).

Biological Significance and Potential Applications

The biological effects of Glycyl-phenylalanine are primarily understood through the actions of its constituent amino acids after hydrolysis by peptidases.

Glycyl-L-phenylalanine

-

Metabolic Precursor: Upon hydrolysis, it releases L-phenylalanine, an essential amino acid that is a precursor for the synthesis of tyrosine.[7][8] Tyrosine is subsequently converted into important catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[8][9] These neurotransmitters are crucial for mood regulation, stress response, and cognitive functions.[9]

-

Enzyme Substrate: Glycyl-L-phenylalanine derivatives, such as Glycyl-L-phenylalanine 2-naphthylamide, are known substrates for the lysosomal enzyme cathepsin C.[10][11] This property is utilized in cell biology to study lysosomal function and integrity.[10][11]

Glycyl-D-phenylalanine

-

Metabolic Stability: Due to the presence of the "unnatural" D-amino acid, Glycyl-D-phenylalanine is expected to be more resistant to degradation by most endogenous peptidases. This increased metabolic stability is a desirable trait in drug design, potentially leading to a longer biological half-life.

-

Analgesic Potential: D-phenylalanine (DPA), released upon potential slow hydrolysis, is thought to exhibit analgesic (pain-relieving) effects.[7][9] It is believed to inhibit the action of enzymes, such as carboxypeptidase A, that degrade enkephalins, which are endogenous opioid peptides involved in pain modulation.[8]

Signaling Pathways

Currently, there is no strong evidence for a specific signaling pathway directly activated by the Glycyl-phenylalanine dipeptide itself. It is more likely that the dipeptide is transported into cells and/or hydrolyzed in the extracellular space, and the resulting L- or D-phenylalanine exerts downstream effects. For instance, L-phenylalanine is known to stimulate the release of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone, from enteroendocrine L cells.

Conclusion

The DL-racemic mixture of Glycyl-phenylalanine serves as a valuable starting material for accessing its individual enantiomers, each with distinct biological properties. While Glycyl-L-phenylalanine acts as a source of the essential amino acid L-phenylalanine, Glycyl-D-phenylalanine holds potential for therapeutic applications due to its increased metabolic stability and the analgesic properties of D-phenylalanine. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize this dipeptide and its enantiomerically pure forms. Further research is warranted to elucidate any direct biological activities of the dipeptide itself and to fully characterize the physicochemical properties of Glycyl-D-phenylalanine.

References

- 1. lookchem.com [lookchem.com]

- 2. Glycyl-DL-phenylalanine | C11H14N2O3 | CID 97415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]

- 8. Phenylalanine - Wikipedia [en.wikipedia.org]

- 9. Phenylalanine: Benefits, Side Effects, and Food Sources [medicinenet.com]

- 10. bluetigerscientific.com [bluetigerscientific.com]

- 11. moleculardepot.com [moleculardepot.com]

An In-depth Technical Guide on the Biological Significance of the Glycine-Phenylalanine Dipeptide

Abstract: The Glycine-Phenylalanine (Gly-Phe) dipeptide, a simple biomolecule, holds multifaceted significance in biological systems. Primarily recognized for its role in nutritional absorption and as a fundamental building block in peptide synthesis, emerging research on related peptide structures suggests potential, yet underexplored, roles in cellular signaling and pharmacology. This technical guide provides a comprehensive overview of the known functions of Gly-Phe, detailed experimental protocols for its study, and an exploration of hypothesized biological activities based on analogous compounds. Quantitative data for the binding of a stereoisomeric form, Gly-D-Phe, is presented, alongside detailed methodologies for receptor binding assays and stability studies that can be adapted for future investigations of Gly-Phe. Furthermore, potential signaling pathways, including the sigma-1 receptor and histamine (B1213489) release pathways, are illustrated, providing a framework for future research into the dipeptide's mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of small peptide biology and therapeutics.

Introduction to Glycine-Phenylalanine (Gly-Phe)

The dipeptide Glycyl-L-Phenylalanine (Gly-Phe) is a molecule composed of two amino acids, glycine (B1666218) and L-phenylalanine, linked by a peptide bond. As one of the simplest dipeptides, it serves as a valuable model for studying peptide chemistry, biochemistry, and nutritional science[1][2]. While extensive research has focused on larger, more complex peptides, small dipeptides are gaining recognition for their diverse biological activities, including roles as taste enhancers, antibacterial agents, and potential anti-tumor compounds[1].

The primary and well-established biological significance of Gly-Phe lies in its efficient transport and absorption in the intestine. Studies have demonstrated that amino acids are often absorbed more readily in their di- and tripeptide forms compared to their free amino acid counterparts[1]. This has significant implications for nutritional science and the formulation of clinical diets, particularly for individuals with compromised intestinal function.

Beyond its nutritional role, Gly-Phe is a fundamental component in the synthesis of more complex peptides and proteins, both naturally and synthetically[3][4]. Its structural properties are also a subject of study, with research exploring its interactions with other molecules and its potential to form organized supramolecular structures[5][6].

While direct evidence for Gly-Phe as a potent signaling molecule is limited, research on structurally similar peptides provides a basis for hypothesizing broader biological roles. This guide will explore these established and potential functions in detail.

Quantitative Data

Quantitative data on the direct interaction of Gly-L-Phe with biological receptors is not extensively available in the current literature. However, studies on its stereoisomer, Gly-D-Phe, have provided valuable binding affinity data, highlighting its utility as an affinity ligand for the purification of the metalloendopeptidase thermolysin[7].

| Ligand | Target Protein | Association Constant (Ka) (M⁻¹) | Experimental Conditions |

| Gly-D-Phenylalanine | Thermolysin | (3.3 ± 0.8) x 10⁵ | pH 5.5 |

Table 1: Association constant for the binding of Gly-D-Phe to thermolysin. This data is derived from adsorption isotherm measurements in affinity column chromatography experiments and indicates a strong binding affinity, making Gly-D-Phe a suitable ligand for the purification of this enzyme[7].

Established and Hypothesized Biological Roles

Intestinal Absorption and Metabolism

A key, well-documented role of Gly-Phe is in the context of protein digestion and absorption. The intestinal peptide transporter 1 (PepT1) facilitates the uptake of di- and tripeptides from the lumen of the small intestine into enterocytes. This transport mechanism is more efficient than the transport of free amino acids, which relies on a variety of amino acid-specific transporters. Once inside the enterocytes, dipeptides like Gly-Phe are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, glycine and phenylalanine, which then enter the bloodstream. The structure of the dipeptide, including the sequence of the amino acids, can influence its transport and distribution[8].

Role in Peptide Synthesis and Research

Gly-Phe is a readily available and commonly used building block in solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies[3][4][9]. Its straightforward structure makes it a useful component for creating larger, more complex peptides with potential therapeutic applications.

Potential Role in Pain Modulation (Hypothesized)

While there is no direct evidence for Gly-Phe in pain modulation, the structurally similar dipeptide Phe-Phe amide has been shown to attenuate hyperalgesia and allodynia in diabetic mice through a mechanism involving the sigma-1 receptor system. This suggests that small peptides containing phenylalanine may have analgesic properties.

Potential Immunomodulatory and Anti-inflammatory Effects (Hypothesized)

The tripeptide Gly-Leu-Phe has been identified as an immunostimulating peptide with anti-alopecia effects, possibly mediated by histamine release. This raises the possibility that Gly-Phe could have some, albeit likely weaker, immunomodulatory activity. Furthermore, peptides containing phenylalanine have been investigated for their ability to modulate leukocyte infiltration and oxidative damage in models of spinal cord injury.

Experimental Protocols

Protocol for Thermolysin Affinity Chromatography using Gly-D-Phe

This protocol is based on the established use of Gly-D-Phe as an affinity ligand for the purification of thermolysin[7].

1. Preparation of the Affinity Gel: a. Swell Sepharose 4B resin in distilled water. b. Activate the resin with cyanogen (B1215507) bromide (CNBr) at pH 11.0. c. Couple Gly-D-Phe to the activated resin by incubation in a sodium bicarbonate buffer (pH 8.5) overnight at 4°C. d. Wash the resin extensively with coupling buffer, followed by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.0) and a low pH buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0) to remove non-covalently bound ligand. e. Equilibrate the resin with the binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂).

2. Affinity Chromatography: a. Load the crude thermolysin sample onto the equilibrated Gly-D-Phe Sepharose column. b. Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. c. Elute the bound thermolysin using a competitive inhibitor or a change in pH. For example, a linear gradient of a competitive inhibitor like L-phenylalanine (0-1 M) in the binding buffer can be used. d. Alternatively, elution can be achieved by lowering the pH of the buffer to disrupt the ligand-protein interaction. e. Collect fractions and assay for thermolysin activity (e.g., using casein as a substrate). f. Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol for Sigma-1 Receptor Binding Assay

This protocol is a general method that can be adapted to test the binding of Gly-Phe to the sigma-1 receptor, based on standard radioligand binding assays[10][11][12][13].

1. Membrane Preparation: a. Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Competitive Binding Assay: a. In a 96-well plate, add a fixed concentration of a selective sigma-1 receptor radioligand (e.g., --INVALID-LINK---pentazocine) at its approximate Kd value. b. Add a fixed amount of the prepared membrane protein to each well. c. Add increasing concentrations of unlabeled Gly-Phe (the competitor). d. For non-specific binding control wells, add a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol). e. For total binding control wells, add only the radioligand and membranes. f. Incubate the plate at 37°C for 90 minutes. g. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethylenimine to reduce non-specific binding. h. Wash the filters rapidly with ice-cold wash buffer. i. Measure the radioactivity retained on the filters using a scintillation counter. j. Analyze the data using non-linear regression to determine the IC₅₀ of Gly-Phe, from which the inhibition constant (Ki) can be calculated.

Protocol for Peptide Stability Assay in Human Plasma

This protocol provides a general framework for assessing the stability of Gly-Phe in a biologically relevant matrix[14][15][16][17][18].

1. Incubation: a. Pre-warm human plasma to 37°C. b. Add Gly-Phe to the plasma to a final concentration of, for example, 100 µM. c. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

2. Quenching and Protein Precipitation: a. Immediately stop enzymatic degradation by adding a cold quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) to the aliquot. b. Vortex the mixture vigorously. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

3. Analysis: a. Transfer the supernatant to a clean vial for analysis. b. Analyze the amount of intact Gly-Phe remaining at each time point using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry). c. Quantify the peak area corresponding to the intact Gly-Phe.

4. Data Analysis: a. Plot the percentage of intact Gly-Phe remaining versus time. b. Fit the data to a first-order decay model to calculate the half-life (t₁/₂) of the peptide in plasma.

Hypothesized Signaling Pathways

Based on the biological activities of structurally related peptides, two potential signaling pathways for Gly-Phe are proposed here as avenues for future research.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses[10][13]. The analgesic effects of the Phe-Phe amide dipeptide are suggested to be mediated through this receptor system.

Caption: Hypothesized Gly-Phe interaction with the Sigma-1 receptor signaling pathway.

Histamine Release Signaling Pathway

The tripeptide Gly-Leu-Phe has been shown to exert its effects via histamine release. Small cationic peptides can trigger mast cell degranulation, a process that may involve direct interaction with G-proteins.

Caption: Hypothesized pathway for Gly-Phe-induced mast cell degranulation and histamine release.

Conclusion and Future Directions

The Glycine-Phenylalanine dipeptide is a molecule of established importance in nutrition and peptide chemistry. While its role as a direct signaling molecule is not yet well-defined, the biological activities of structurally similar peptides suggest a potential for Gly-Phe to participate in complex signaling pathways, including those related to pain modulation and immune responses.

The lack of extensive quantitative data on the interactions of Gly-L-Phe with specific biological targets represents a significant knowledge gap and a promising area for future research. The experimental protocols detailed in this guide provide a roadmap for investigating these potential interactions. Future studies should focus on:

-

Receptor Screening: Systematically screening Gly-Phe against a panel of receptors, particularly those known to bind small peptides, such as GPCRs and ion channels.

-

Functional Assays: Elucidating the functional consequences of any identified interactions, for example, by measuring second messenger production, ion flux, or changes in gene expression.

-

In Vivo Studies: Investigating the physiological effects of Gly-Phe administration in animal models of pain, inflammation, and other relevant conditions.

By systematically applying these approaches, the scientific community can further unravel the biological significance of the Glycine-Phenylalanine dipeptide, potentially uncovering novel therapeutic applications for this fundamental biomolecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

Glycyl-DL-phenylalanine: A Technical Guide to its Biological Transport, Metabolism, and Putative Signaling Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-DL-phenylalanine, a dipeptide composed of glycine (B1666218) and the racemic mixture of D- and L-phenylalanine (B559525), is primarily recognized for its role as a transportable form of the essential amino acid phenylalanine. Its primary mechanism of action in biological systems involves carrier-mediated transport across cellular membranes, followed by rapid intracellular hydrolysis to its constituent amino acids. While direct signaling roles for the intact dipeptide have not been extensively characterized, the biological activities of its hydrolysis product, L-phenylalanine, are well-documented, encompassing precursor roles in neurotransmitter synthesis and modulation of key cellular signaling pathways such as the mTOR pathway. This technical guide provides a comprehensive overview of the established transport and metabolic fate of Glycyl-DL-phenylalanine, alongside a proposed framework for investigating its potential, yet unproven, direct signaling activities. Detailed experimental protocols and quantitative data are presented to facilitate further research into the multifaceted roles of this dipeptide.

Introduction

Dipeptides are increasingly recognized not only as intermediates in protein metabolism but also as potential signaling molecules in their own right. Glycyl-DL-phenylalanine serves as a valuable tool in nutritional and pharmaceutical research, offering enhanced solubility and stability compared to free phenylalanine[1]. The presence of the D-isomer of phenylalanine may confer resistance to degradation[2]. A thorough understanding of its transport, metabolic fate, and potential for direct interaction with cellular machinery is crucial for its effective application in research and drug development. This guide synthesizes the current knowledge on Glycyl-DL-phenylalanine and provides a roadmap for future investigations into its mechanism of action.

Transport and Metabolism

The predominant biological action of Glycyl-DL-phenylalanine is its transport into cells via peptide transporters, followed by enzymatic cleavage.

Transport Kinetics

Glycyl-L-phenylalanine is transported across the intestinal brush-border membrane via a carrier-mediated, cation-independent process[3]. This transport is a saturable process that follows Michaelis-Menten kinetics[3].

Table 1: Transport Kinetics of Glycyl-L-phenylalanine in Fish Intestinal Brush-Border Membrane Vesicles [3]

| Parameter | Value |

| Km | 9.8 ± 3.5 mM |

| Vmax | 5.1 nmol·mg protein-1·5 s-1 |

Intracellular Hydrolysis

Following transport into the cell, Glycyl-DL-phenylalanine is rapidly hydrolyzed by intracellular peptidases, releasing glycine and phenylalanine. This hydrolysis is nearly complete within seconds of cellular uptake[3].

Putative Signaling Mechanisms: A Framework for Investigation

While direct signaling by Glycyl-DL-phenylalanine is not yet established, the known signaling roles of its constituent amino acid, L-phenylalanine, provide a logical starting point for investigation. L-phenylalanine is known to interact with G protein-coupled receptors (GPCRs) and modulate key metabolic signaling pathways[4][5][6].

Hypothetical Interaction with GPCRs

L-phenylalanine has been shown to activate several orphan GPCRs and the Calcium-Sensing Receptor (CaSR)[7][8]. It is plausible that Glycyl-DL-phenylalanine could interact with these or other receptors, either as an agonist or antagonist.

Potential Modulation of the mTOR Pathway

L-phenylalanine is transported into cells by the L-type amino acid transporter 1 (LAT1) and subsequently activates the mTOR signaling pathway, a central regulator of cell growth and protein synthesis[5][6]. While Glycyl-DL-phenylalanine enters the cell via a different mechanism, its hydrolysis product, L-phenylalanine, would be expected to engage this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Technologies for Dipeptide Drugs Design and their Implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Detecting the interaction of peptide ligands with plant membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Protein-Derived Peptides as Functional Probes and Regulators of Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mta.scholaris.ca [mta.scholaris.ca]

- 8. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Glycyl-DL-phenylalanine in Mammalian Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-DL-phenylalanine is a dipeptide composed of glycine (B1666218) and a racemic mixture of D- and L-phenylalanine. In mammalian cell culture, the use of dipeptides as a substitute for free amino acids is a well-established strategy to overcome issues of instability and poor solubility. L-phenylalanine is an essential amino acid crucial for protein synthesis and other metabolic functions. However, high concentrations of free L-phenylalanine can be inhibitory to cell growth. The use of Glycyl-DL-phenylalanine may offer a more stable and controlled delivery of phenylalanine to the cells, potentially mitigating toxicity and improving culture performance.

These application notes provide a comprehensive guide to the utilization of Glycyl-DL-phenylalanine in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production. The protocols and data presented are based on the general principles of dipeptide supplementation and should be optimized for specific cell lines and applications.

Principle of Dipeptide Utilization

Mammalian cells can internalize dipeptides through various transport mechanisms, including peptide transporters like PepT1. Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the individual amino acids for cellular metabolism. This controlled intracellular release can help maintain a stable amino acid pool and prevent the accumulation of potentially toxic levels of free amino acids in the culture medium.

Potential Advantages of Using Glycyl-DL-phenylalanine

-

Improved Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, reducing degradation and the formation of byproducts during media storage and incubation.

-

Enhanced Solubility: While L-phenylalanine has moderate solubility, dipeptide forms can sometimes offer improved solubility characteristics, allowing for more concentrated feed solutions.

-

Controlled Release of Phenylalanine: The gradual intracellular release of phenylalanine from the dipeptide may prevent the inhibitory effects observed at high concentrations of free L-phenylalanine.

-

Potential for Reduced Byproduct Formation: By controlling the intracellular concentration of L-phenylalanine, the formation of potentially growth-inhibitory metabolic byproducts, such as phenyllactate, may be reduced.

Considerations for Use

-

Presence of D-phenylalanine: Glycyl-DL-phenylalanine contains both the D- and L-isomers of phenylalanine. While L-phenylalanine is the biologically active form for protein synthesis, the metabolic fate and potential effects of D-phenylalanine in mammalian cells are less understood. It may not be incorporated into proteins and could have unforeseen effects on cellular metabolism.

-

Cell Line Specificity: The efficiency of dipeptide uptake and hydrolysis can vary between different cell lines. Therefore, optimization for each specific cell line is crucial.

Data Presentation